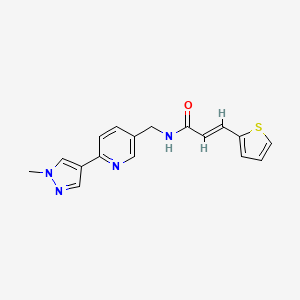

(E)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound belongs to the acrylamide class, featuring a pyridine core substituted with a 1-methylpyrazole group at the 6-position and a thiophene-acrylamide moiety at the 3-position. The pyridine and pyrazole rings contribute to π-π stacking interactions in target binding, while the thiophene moiety enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

(E)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-21-12-14(11-20-21)16-6-4-13(9-18-16)10-19-17(22)7-5-15-3-2-8-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDCXHCOKNBKSM-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Pyridine Ring Functionalization: The pyridine ring is often functionalized through halogenation or nitration, followed by reduction and subsequent substitution reactions to introduce the desired substituents.

Coupling Reactions: The pyrazole and pyridine intermediates are coupled using a suitable linker, often through a nucleophilic substitution or palladium-catalyzed cross-coupling reaction.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through the reaction of an appropriate amine with acryloyl chloride or acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while reduction of nitro groups on the pyridine ring would produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound shares the thiophene-acrylamide motif with compounds 1 , 2 , and 12 , but differs in pyridine/pyrazole substitution patterns.

- PF-06747775 () demonstrates the importance of acrylamide in covalent kinase inhibition, though its purine core distinguishes it from the pyridine-based target compound.

Chemotherapeutic Potential

- Compound 1 (2-cyano-3-(1-phenyl-3-thiophen-2-yl-pyrazol-4-yl)acrylamide) showed promise as a chemotherapeutic agent, likely due to its cyano group enhancing electrophilic reactivity for DNA or protein binding .

- The target compound’s 1-methylpyrazole group may improve metabolic stability compared to phenyl-substituted analogs, as methyl groups reduce oxidative degradation .

Kinase Inhibition

Physicochemical Properties

Challenges and Contradictions

- Immunostimulatory Effects: Studies on related compounds (e.g., glycolipids) show discrepancies in vitro vs. in vivo activity, suggesting context-dependent efficacy . This underscores the need for target-specific assays for acrylamide derivatives.

- Synthetic Yields : Low yields in some analogs (e.g., 17.9% for a pyrazol-4-amine derivative ) highlight the complexity of multi-step heterocyclic syntheses.

Q & A

Basic: What are the standard synthetic routes for (E)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1: Prepare intermediates like 1-methyl-1H-pyrazole-4-ylpyridine and thiophene derivatives via condensation or substitution reactions. For example, pyrazole intermediates are synthesized using hydrazine hydrate and ketones under acidic conditions .

- Step 2: Couple intermediates via acryloyl chloride under basic conditions to form the acrylamide backbone .

- Purification: Column chromatography (e.g., silica gel with gradient elution) and recrystallization are critical for removing by-products. Purity is validated using HPLC (>95%) and spectroscopic consistency (NMR, IR) .

Basic: Which spectroscopic techniques are essential for characterizing the compound's structure?

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm proton environments and carbon frameworks, particularly the acrylamide double bond (δ 6.2–7.8 ppm for vinyl protons) and pyridine/thiophene aromatic signals .

- IR Spectroscopy: Amide C=O stretches (~1650 cm) and thiophene C-S vibrations (~700 cm) verify functional groups .

- Mass Spectrometry (HRMS): Accurate molecular ion peaks (e.g., m/z 324.4 [M+H]) confirm the molecular formula .

Advanced: How can computational methods like DFT enhance understanding of the compound's molecular geometry and electronic properties?

Density Functional Theory (DFT) calculations provide:

- Geometric Parameters: Bond lengths (e.g., C=O ~1.23 Å) and angles, critical for predicting reactivity and stereochemistry .

- Electronic Distribution: Frontier molecular orbital analysis (HOMO-LUMO gaps) reveals electrophilic/nucleophilic sites, aiding in predicting interaction with biological targets like enzymes .

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction condition optimization .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies of this compound?

- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) to minimize variability in biological activity measurements .

- Orthogonal Assays: Use multiple biological models (e.g., enzyme inhibition + cell viability assays) to cross-validate activity .

- Computational Docking: Compare binding modes across protein targets to resolve discrepancies between in vitro and in silico data .

Advanced: What are the challenges in scaling up the synthesis from laboratory to pilot scale, and how can they be mitigated?

- Challenge 1: Low yields in coupling steps due to side reactions.

- Solution: Optimize stoichiometry using Design of Experiments (DoE) and switch to continuous flow reactors for better heat/mass transfer .

- Challenge 2: Purification bottlenecks.

- Solution: Implement centrifugal partition chromatography or automated flash systems for high-throughput purification .

Basic: What potential biological activities are suggested by structural analogs of this compound?

- Anti-inflammatory Activity: Pyrazole-thiophene hybrids inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 levels in vitro .

- Anticancer Potential: Acrylamide derivatives induce apoptosis in cancer cells via caspase-3 activation, as shown in analogs with similar heterocyclic motifs .

- Antimicrobial Effects: Thiophene moieties disrupt bacterial membrane integrity, as observed in Gram-positive pathogens .

Advanced: How does the E-configuration of the acrylamide moiety influence bioactivity, and what methods validate its stereochemistry?

- Impact of E-configuration: The trans arrangement enhances planarity, improving π-π stacking with hydrophobic protein pockets (e.g., kinase ATP-binding sites) .

- Validation Methods:

- NOESY NMR: Correlates spatial proximity of protons across the double bond .

- X-ray Crystallography: Resolves absolute configuration, as demonstrated in related acrylamide derivatives .

Advanced: What methodological approaches are recommended for studying the compound's reactivity under varying pH and solvent conditions?

- Kinetic Profiling: Monitor hydrolysis rates via HPLC under buffered conditions (pH 2–12) to identify stability thresholds .

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to assess reaction acceleration or inhibition .

- Catalyst Exploration: Evaluate palladium or copper catalysts for cross-coupling reactions in thiophene functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.